molecular formula C5H8N4 B2595392 2-Amino-4,6-dimethyl-1,3,5-triazine CAS No. 175278-59-8; 1853-90-3

2-Amino-4,6-dimethyl-1,3,5-triazine

Cat. No.: B2595392
CAS No.: 175278-59-8; 1853-90-3
M. Wt: 124.147
InChI Key: VQZRXBOTCNWNLM-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Significance of 1,3,5-Triazine (B166579) Scaffolds in Contemporary Chemical Research

The 1,3,5-triazine, or s-triazine, ring is a six-membered heterocycle containing three nitrogen atoms at positions 1, 3, and 5. wikipedia.org This structural motif is of considerable importance in modern chemical research due to its versatile nature. nih.gov The presence of multiple nitrogen atoms and the ability to introduce various substituents at the 2, 4, and 6 positions allow for the fine-tuning of the physicochemical and biological properties of its derivatives. researchgate.net

The applications of 1,3,5-triazine scaffolds are extensive and diverse. They serve as foundational structures in the development of a wide array of biologically active molecules, including those with anticancer, antimicrobial, antimalarial, and anti-inflammatory properties. nih.govresearchgate.net In the realm of medicinal chemistry, 1,3,5-triazine derivatives have been investigated as potential therapeutic agents targeting a range of diseases, including breast cancer. researchgate.netnih.gov The scaffold's ability to interact with various biological targets, such as enzymes and receptors, makes it a valuable tool in drug discovery programs. nih.govnih.gov

Beyond pharmaceuticals, 1,3,5-triazines are crucial in materials science. They are utilized in the synthesis of fluorescent chemosensors, UV absorbers, and components for organic light-emitting diodes (OLEDs). mdpi.comrsc.org Furthermore, certain triazine derivatives are employed as herbicides and in the production of dyes. wikipedia.orgmdpi.com The symmetrical nature and reactivity of the triazine ring make it an ideal starting material for creating complex molecular architectures, including dendrimers and supramolecular assemblies. researchgate.net

Historical Context and Evolution of Research on 2-Amino-4,6-dimethyl-1,3,5-triazine (B162692)

While the broader class of 1,3,5-triazines has been known since the 19th century, with melamine (B1676169) being first synthesized in 1834, the focused research on specific derivatives like this compound has evolved over time. researchgate.net Initially, research on aminotriazines was closely linked to the development of resins and polymers.

The scientific exploration of this compound has progressed from fundamental synthesis and characterization to more specialized applications. Early studies likely focused on its synthesis via the condensation of cyanoguanidine with the appropriate nitrile, a common method for preparing guanamines. wikipedia.org Over the decades, as analytical techniques advanced, a deeper understanding of its chemical properties and reactivity would have been established.

In more recent times, research has shifted towards exploring its potential as an intermediate in the synthesis of more complex molecules with specific functionalities. alzchem.com This includes its use in creating agrochemicals and pharmaceuticals, reflecting the broader trend in triazine chemistry. The evolution of research on this compound mirrors the general trajectory of organic chemistry, moving from foundational studies to the design and synthesis of molecules with targeted applications.

Overview of Key Research Areas and Methodological Approaches

Current academic research on this compound primarily revolves around its utility as a chemical intermediate. alzchem.com Key research areas include:

Synthesis of Derivatives: A significant portion of research involves using this compound as a building block to create more complex triazine derivatives. This often involves nucleophilic substitution reactions at the amino group or modifications of the methyl groups.

Coordination Chemistry: The nitrogen atoms in the triazine ring and the exocyclic amino group can act as ligands, binding to metal ions. Research in this area explores the synthesis and characterization of coordination complexes containing this compound.

Biological Activity Screening: In line with the broader interest in the pharmacological potential of triazines, researchers screen derivatives of this compound for various biological activities.

Methodological approaches employed in the study of this compound are standard for modern chemical research. They include:

Spectroscopic Techniques: Techniques such as Nuclear Magnetic Resonance (NMR) spectroscopy (¹H and ¹³C), Infrared (IR) spectroscopy, and Mass Spectrometry (MS) are routinely used to characterize the structure and purity of the compound and its derivatives. nih.gov

X-ray Crystallography: This technique provides definitive information about the three-dimensional structure of the molecule and its coordination complexes in the solid state.

Computational Chemistry: Density Functional Theory (DFT) and other computational methods are used to study the electronic structure, reactivity, and spectroscopic properties of this compound and its derivatives. researchgate.netresearchgate.net

Current State of Knowledge and Emerging Research Trajectories

The current understanding of this compound is that of a versatile chemical intermediate. alzchem.com Its synthesis and basic reactivity are well-established. The compound is commercially available, facilitating its use in various research endeavors. chemicalbook.comscbt.com

Emerging research trajectories are likely to focus on the development of novel functional materials and biologically active compounds derived from this compound. Potential future directions include:

Development of Novel Polymers: Incorporating this triazine into polymer backbones could lead to materials with enhanced thermal stability or specific optical properties.

Design of Targeted Pharmaceuticals: By strategically modifying the structure of this compound, researchers may design new molecules with high affinity and selectivity for specific biological targets.

Supramolecular Chemistry: The ability of the triazine ring to participate in hydrogen bonding and π-π stacking interactions makes it an attractive building block for the construction of complex supramolecular architectures.

In essence, while the foundational knowledge of this compound is solid, its potential as a starting material for innovative chemical structures continues to drive academic inquiry.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

4,6-dimethyl-1,3,5-triazin-2-amine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H8N4/c1-3-7-4(2)9-5(6)8-3/h1-2H3,(H2,6,7,8,9)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VQZRXBOTCNWNLM-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NC(=NC(=N1)N)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H8N4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20902890
Record name NoName_3466
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

124.14 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1853-90-3
Record name dimethyl-1,3,5-triazin-2-amine
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Synthetic Methodologies and Derivatization Strategies for 2 Amino 4,6 Dimethyl 1,3,5 Triazine

Classical Approaches to Triazine Core Synthesis

The foundational methods for constructing the 2-Amino-4,6-dimethyl-1,3,5-triazine (B162692) core have traditionally relied on accessible precursors and well-understood reaction mechanisms. These routes remain relevant in many contexts and form the basis for more advanced synthetic designs.

Routes Involving Cyanuric Chloride as a Precursor

Cyanuric chloride (2,4,6-trichloro-1,3,5-triazine) stands out as a versatile and economical starting material for substituted 1,3,5-triazines. nih.gov The reactivity of its three chlorine atoms towards nucleophiles is staggered, allowing for a controlled, stepwise substitution. This differential reactivity is primarily managed by temperature control. nih.gov Generally, the first substitution occurs at temperatures around 0°C, the second at room temperature, and the third requires elevated temperatures, often above 60°C. google.com

The synthesis of this compound from cyanuric chloride can be envisioned through a sequential substitution pathway. One possible route involves the initial replacement of two chlorine atoms with methyl groups, followed by the amination of the remaining chlorine. The reaction of cyanuric chloride with alkyl Grignard reagents is known to replace one or two chlorine atoms. dtic.mil For instance, reacting cyanuric chloride with two equivalents of a methylating agent like methylmagnesium bromide at a controlled temperature would yield 2-chloro-4,6-dimethyl-1,3,5-triazine. Subsequent reaction with ammonia (B1221849) at a higher temperature would then introduce the amino group to form the final product.

Alternatively, one could start with the commercially available 2-amino-4,6-dichloro-1,3,5-triazine. researchgate.net The challenge then becomes the selective methylation of the two remaining positions. The reduced reactivity of the dichlorinated triazine requires more forcing conditions for the substitution with methyl groups, but this route benefits from the readily available aminated precursor. researchgate.net The choice of nucleophiles and the precise control of reaction conditions are critical to achieving high yields of the desired non-symmetrically substituted triazine. nih.govresearchgate.net

Reaction of Cyanamide or Cyanoguanidine with Ketones or Aldehydes

A more direct and widely used industrial method for synthesizing aminotriazines involves the condensation of cyanoguanidine (dicyandiamide) with ketones or nitriles. The synthesis of this compound, commonly known as acetoguanamine, is a prime example of this approach.

One documented method involves the reaction of cyanoguanidine with acetone (B3395972). googleapis.com In this process, cyanoguanidine is treated with acetone in the presence of a strong base, such as potassium hydroxide (B78521), to catalyze the cyclization. googleapis.com The reaction mechanism involves the initial formation of an adduct between the ketone and the guanidine (B92328) moiety, which then undergoes intramolecular condensation and dehydration to form the stable triazine ring.

A more common industrial route involves the condensation of cyanoguanidine with acetonitrile (B52724), which provides the methyl group for the triazine ring. wikipedia.org This reaction is typically performed under pressure and at elevated temperatures (80-130°C) in the presence of an alkaline catalyst like sodium hydroxide or potassium hydroxide. google.comgoogleapis.com Excess acetonitrile can serve as both a reactant and a solvent, helping to drive the reaction towards completion and increase the conversion rate of dicyandiamide (B1669379). google.com

Table 1: Classical Synthesis of this compound This table is interactive. Users can sort and filter the data.

Precursor 1 Precursor 2 Catalyst Temperature (°C) Pressure (MPa) Key Features
Cyanoguanidine Acetonitrile KOH / NaOH 80-130 0.5-6 Common industrial method; excess acetonitrile used as solvent. google.com
Cyanoguanidine Acetone Potassium Hydroxide 95 N/A Direct condensation with ketone. googleapis.com
Cyanuric Chloride Methyl Grignard None (step 1) Controlled N/A Stepwise substitution; requires amination in a second step. dtic.mil

Modern and Sustainable Synthesis Protocols for this compound

Recent advancements in synthetic chemistry have focused on developing more efficient, economical, and environmentally friendly methods. These modern protocols aim to reduce reaction times, minimize waste, and simplify work-up procedures.

One-Pot Reaction Strategies and Multi-Component Reactions

One-pot synthesis, where multiple reaction steps are carried out in a single reactor without isolating intermediates, offers significant advantages in terms of efficiency and resource conservation. The industrial synthesis of acetoguanamine from dicyandiamide and acetonitrile in an autoclave is an effective one-pot process. google.com By combining the reactants and catalyst in a single vessel under controlled temperature and pressure, the process avoids intermediate separation and purification steps, thereby reducing production costs and waste. google.comgoogle.com

Multi-component reactions (MCRs) are a cornerstone of modern synthetic strategy, allowing the construction of complex molecules from three or more starting materials in a single operation. The synthesis of various triazine derivatives has been successfully achieved through MCRs, often facilitated by microwave irradiation. nih.gov For instance, a one-pot, three-component synthesis of 2-amino-substituted triazolo-triazines has been developed using 3,5-diamino-1,2,4-triazoles, cyanamide, and triethyl orthoformate under microwave heating, highlighting the potential for rapid and efficient assembly of complex triazine systems. researchgate.net A similar MCR approach for this compound would involve combining an ammonia source, acetone, and a dicyandiamide equivalent under conditions that promote cyclization.

Microwave-Assisted Synthesis Techniques

Microwave-assisted synthesis has emerged as a powerful tool in organic chemistry, dramatically accelerating reaction rates and often improving product yields and purity. nih.gov The technique has been successfully applied to the synthesis of various triazine libraries. In one study, the parallel synthesis of 4,6-diamino-2,2-dimethyl-1,2-dihydro-1-phenyl-s-triazines saw reaction times plummet from an average of 22 hours under conventional heating to just 35 minutes with microwave irradiation. nih.gov

The synthesis of 2,4-diamino-1,3,5-triazines from dicyandiamide and nitriles has also been shown to be highly efficient under microwave irradiation, often proceeding in the absence of a solvent. rsc.org This approach significantly reduces reaction times and simplifies purification. rsc.org Applying this technique to the reaction of dicyandiamide with acetone or acetonitrile offers a rapid and energy-efficient route to this compound compared to traditional autoclave methods. nih.gov

Table 2: Comparison of Conventional vs. Microwave-Assisted Triazine Synthesis This table is interactive. Users can sort and filter the data.

Synthesis Type Typical Reaction Time Key Advantage Relevant Example
Conventional Heating Several hours (e.g., 8-22 h) Well-established, scalable. Dicyandiamide + Acetonitrile in autoclave. google.com
Microwave-Assisted Minutes (e.g., 15-35 min) Drastic reduction in time, improved purity. Synthesis of dihydrotriazine library. nih.gov

Exploration of Green Chemistry Principles (e.g., ionic liquid catalysts)

The principles of green chemistry aim to design chemical processes that reduce or eliminate the use and generation of hazardous substances. In the context of triazine synthesis, this has led to the exploration of alternative reaction media and catalysts.

Solvent-free, or neat, reaction conditions represent a significant step towards greener synthesis. The microwave-assisted reaction of 2-aminopyridine, cyanamide, and various ketones to produce triazine hybrids has been successfully conducted under neat conditions, offering high yields and excellent atom economy. nih.gov This eliminates the need for potentially toxic organic solvents and simplifies product isolation. nih.govgoogle.comnih.gov The use of heterogeneous catalysts, which can be easily recovered and reused, is another key green chemistry principle. For the synthesis of dihydroquinolines from anilines and acetone, the metal-organic framework (MOF) MOF-199 has been used as a highly efficient and reusable heterogeneous catalyst under solvent-free conditions. researchgate.net A similar catalytic system could be developed for the condensation of dicyandiamide and acetone.

While the use of ionic liquids as catalysts or solvents is a prominent green chemistry strategy, specific applications for the synthesis of this compound are not widely documented in the provided sources. However, the broader principles of using recyclable catalysts and minimizing solvent use are clearly applicable and have been demonstrated in the synthesis of related heterocyclic compounds. rsc.orgresearchgate.net

Functionalization and Derivative Synthesis of this compound

The inherent reactivity of the 1,3,5-triazine (B166579) system, characterized by its electron-deficient nature, provides a versatile platform for chemical modification. The presence of amino and methyl groups offers additional sites for derivatization, enabling the synthesis of a diverse library of compounds.

While this compound itself does not possess a suitable leaving group for direct nucleophilic substitution on the ring, its synthesis and the synthesis of its derivatives heavily rely on this type of reaction. The most common precursor for substituted 1,3,5-triazines is 2,4,6-trichloro-1,3,5-triazine (cyanuric chloride). researchgate.netrsc.org The chlorine atoms on cyanuric chloride can be replaced sequentially by various nucleophiles due to the deactivating effect of each successive substitution.

The synthesis of derivatives related to the target compound often starts with a chloro-substituted triazine. For instance, reacting 2-chloro-4,6-dimethoxy-1,3,5-triazine (B118884) with nucleophiles like 2-aminobenzoic acid or 2-mercaptobenzoic acid yields the corresponding substituted dimethoxy-1,3,5-triazine derivatives. semanticscholar.org This stepwise, temperature-controlled substitution allows for the precise installation of different functional groups, including alkoxides, thiols, and amines. nih.gov The general principle involves the reaction of a chlorotriazine with a nucleophile (Nu-H) in the presence of a base to neutralize the liberated HCl.

Table 1: Examples of Nucleophilic Substitution on Chloro-Triazine Precursors

Precursor Nucleophile Resulting Moiety Reference
2,4,6-Trichloro-1,3,5-triazine Alcohols/Alkoxides (R-OH) Alkoxy (-OR) rsc.org
2,4,6-Trichloro-1,3,5-triazine Amines (R-NH₂) Amino (-NHR) rsc.orgchim.it
2,4,6-Trichloro-1,3,5-triazine Thiols (R-SH) Thioether (-SR) rsc.org

The exocyclic amino group at the C2 position is a key site for derivatization. Its nucleophilic character allows for a variety of chemical transformations, including acylation and the formation of imines (Schiff bases).

Acylation: The amino group can react with acylating agents like benzoyl chloride in the presence of a base to form the corresponding N-acyl derivatives. For example, the related compound 3-amino-5,6-dimethyl-1,2,4-triazine (B98693) reacts with excess benzoyl chloride to yield the dibenzoylamino derivative.

Schiff Base Formation: A common and effective modification involves the condensation reaction between the amino group and a carbonyl compound (aldehyde or ketone) to form a Schiff base or imine (-N=CH-R). ekb.eg Studies have shown that 2,4-diamino-1,3,5-triazine derivatives can react with aldehydes, such as 2-hydroxy-1-naphthaldehyde, to form diimine compounds. researchgate.net Similarly, 2,4,6-triamino-1,3,5-triazine reacts with 4-carboxybenzaldehyde to produce a tripodal Schiff base. nih.gov This strategy allows for the introduction of new aromatic or functionalized side chains via the amino linker.

Table 2: Examples of Amino Group Modifications on Amino-Triazines

Reagent Reaction Type Product Type Reference
Aldehyd (R-CHO) Condensation Schiff Base/Imine researchgate.netnih.gov
Isothiocyanate (R-NCS) Addition Thiourea Derivative nih.gov
Isocyanate (R-NCO) Addition Urea Derivative nih.gov
Acyl Chloride (R-COCl) Acylation N-Acyl Derivative ---

Direct functionalization of the methyl groups at the C4 and C6 positions of this compound is less commonly reported than modifications to the ring or the amino group. The methyl groups are generally less reactive. However, potential strategies can be inferred from the chemistry of other methyl-substituted heterocycles.

Potential derivatization pathways could include:

Halogenation: Free-radical halogenation, using reagents like N-bromosuccinimide (NBS), could potentially introduce a halogen atom onto the methyl group, forming a halomethyl-triazine. This intermediate could then undergo further nucleophilic substitution.

Condensation: The methyl protons on triazines are weakly acidic and might undergo condensation with activated aldehydes or ketones under strong basic conditions to form styryl-type derivatives, extending the conjugation of the system.

Oxidation: Strong oxidizing agents could potentially convert the methyl groups to carboxylic acid groups. For instance, 2,4,6-tris(trinitromethyl)-1,3,5-triazine is synthesized via the destructive nitration of a 2,4,6-tricarboxyl-1,3,5-triazine precursor, indicating that carboxylated triazines can be key intermediates. wikipedia.org

These proposed methods are based on general chemical principles, as specific examples of derivatizing the methyl groups on this compound are not prevalent in the reviewed literature.

A significant area of triazine chemistry involves appending various aromatic and heterocyclic rings to the core structure to create complex molecules with specific functions. rsc.org This can be accomplished through several synthetic strategies.

One primary method is the nucleophilic substitution of a halogen on a triazine precursor with an amine, alcohol, or thiol that already contains the desired aromatic or heterocyclic ring. rsc.orgchim.it For example, reacting a chloro-triazine with a substituted aniline (B41778) introduces a phenylamino (B1219803) group onto the ring. nih.gov

Another approach involves building the moiety off an existing functional group. As described previously, the amino group can be reacted with an aromatic aldehyde to form a Schiff base, thereby linking a new aromatic system to the triazine core. researchgate.netnih.gov Furthermore, methods like microwave-assisted reaction of cyanoguanidine with heteroarylnitriles can produce 2,4-diamino-1,3,5-triazines bearing a heterocyclic substituent directly on the ring. chim.it These methods are instrumental in creating star-shaped molecules and other complex architectures for materials science applications. researchgate.net

Table 3: Strategies for Introducing Aromatic/Heterocyclic Groups

Strategy Description Example Reference
Nucleophilic Substitution An aromatic/heterocyclic nucleophile displaces a leaving group (e.g., Cl) on the triazine ring. Reaction of cyanuric chloride with aryl amines. rsc.orgnih.gov
Schiff Base Formation Condensation of the amino group with an aromatic/heterocyclic aldehyde. Reaction of 2,4,6-triamino-1,3,5-triazine with 4-carboxybenzaldehyde. nih.gov
Cyclization/Cyclotrimerization Building the triazine ring from nitriles that already contain the desired moiety. Cyclotrimerization of pyrazolyl-substituted nitriles. chim.it

Advanced Spectroscopic Characterization and Structural Elucidation of 2 Amino 4,6 Dimethyl 1,3,5 Triazine and Its Derivatives

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is an indispensable tool for the structural elucidation of organic molecules, including 1,3,5-triazine (B166579) derivatives. The low solubility of some triazines in common deuterated solvents can present a challenge, sometimes necessitating the use of co-solvents like trifluoroacetic acid (TFA) or elevated temperatures to obtain clear spectra. tdx.cat The complexity of the spectra can also be influenced by conformational equilibria, such as the restricted rotation about the amine-triazine bond, leading to the presence of different rotamers in solution. tdx.catresearchgate.net

Proton (¹H) NMR Analysis

The ¹H NMR spectrum of 2-Amino-4,6-dimethyl-1,3,5-triazine (B162692) is characterized by two primary signals corresponding to the methyl (CH₃) and amino (NH₂) protons.

Methyl Protons (CH₃): The six protons of the two equivalent methyl groups at positions 4 and 6 of the triazine ring typically appear as a sharp singlet. In studies of acetoguanamine derivatives, this singlet is observed around δ 1.65-2.20 ppm. researchgate.net The exact chemical shift can vary slightly depending on the solvent and the presence of other functional groups in related structures. researchgate.net

Amino Protons (NH₂): The two protons of the amino group at position 2 generally give rise to a broader signal. Its chemical shift and appearance are highly dependent on the solvent, concentration, and temperature due to hydrogen bonding and chemical exchange. In some cases, rapid proton exchange with a protic solvent like D₂O can lead to the disappearance of the NH₂ signal, a phenomenon observed in the related compound melamine (B1676169) (2,4,6-triamino-1,3,5-triazine). researchgate.net

Table 1: Typical ¹H NMR Chemical Shifts for this compound.
Proton TypeTypical Chemical Shift (δ, ppm)MultiplicityNotes
Methyl (C-CH₃)~2.20Singlet (s)Corresponds to the six protons of the two equivalent methyl groups. researchgate.net
Amino (C-NH₂)VariableBroad Singlet (br s)Position is variable; signal may exchange with D₂O. researchgate.net

Carbon-13 (¹³C) NMR Investigations

The ¹³C NMR spectrum of this compound provides key information about its carbon skeleton, revealing three distinct carbon environments.

Triazine Ring Carbons: The triazine ring contains two types of carbon atoms. The two equivalent carbons at positions 4 and 6, each bonded to a methyl group, appear at one chemical shift. The carbon at position 2, bonded to the amino group, appears at a different chemical shift. In substituted s-triazines, these ring carbons are typically found in the downfield region of the spectrum, often between δ 165-175 ppm. nih.govrsc.org

Methyl Carbon (CH₃): The carbon atoms of the two equivalent methyl groups are found in the upfield region of the spectrum, consistent with typical sp³-hybridized carbons. libretexts.org

Table 2: Expected ¹³C NMR Chemical Shifts for this compound.
Carbon TypeExpected Chemical Shift (δ, ppm)Notes
C-NH₂ (C2)~165-175The carbon atom of the triazine ring attached to the amino group. nih.gov
C-CH₃ (C4, C6)~165-175The two equivalent carbon atoms of the triazine ring attached to the methyl groups. nih.gov
-CH₃~20-30The carbon atom of the methyl groups. libretexts.org

Nitrogen-15 (¹⁵N) NMR Studies

¹⁵N NMR spectroscopy is a highly valuable technique for directly probing the nitrogen environments within heterocyclic compounds, although it is often hampered by low natural abundance and sensitivity. For this compound, two distinct types of nitrogen signals are expected.

Endocyclic Ring Nitrogens (N1, N3, N5): The three nitrogen atoms within the 1,3,5-triazine ring are electronically similar to those in pyridine. Their chemical shifts are expected to appear in the range typical for pyridine-like nitrogens, generally between δ 245 and 520 ppm relative to nitromethane. science-and-fun.de Theoretical calculations and solid-state NMR studies on related amino-substituted nitrogen heterocycles have shown good agreement between calculated and experimental values, confirming the utility of this method for structural analysis. mdpi.com

Exocyclic Amino Nitrogen (-NH₂): The nitrogen of the primary amino group is expected to resonate in the typical range for primary amines, which is approximately δ 0 to 60 ppm. science-and-fun.de ¹⁵N NMR can be particularly useful in studying tautomerism, for example, by observing the signal of an NH-bearing imino-nitrogen, which can appear as an inverted singlet in spectra recorded with a nuclear Overhauser effect (NOE). researchgate.net

Table 3: Expected ¹⁵N NMR Chemical Shift Ranges for this compound.
Nitrogen TypeExpected Chemical Shift Range (δ, ppm)Reference
Triazine Ring Nitrogens245 to 520 science-and-fun.de
Exocyclic Amino Nitrogen0 to 60 science-and-fun.de

Two-Dimensional NMR Techniques (e.g., COSY, NOESY)

Two-dimensional (2D) NMR experiments are crucial for the complete structural assignment of complex triazine derivatives, especially when the 1D spectra are crowded or show complex multiplicities due to conformational equilibria. tdx.cat

COSY (Correlation Spectroscopy): This experiment identifies protons that are spin-spin coupled to each other. In a simple molecule like this compound, the ¹H NMR spectrum consists of isolated singlets for the methyl and amino groups, so no cross-peaks would be expected in the COSY spectrum. However, for more complex derivatives with substituted alkyl chains, COSY is essential for tracing the connectivity of the proton spin systems. tdx.cat

NOESY (Nuclear Overhauser Effect Spectroscopy): This technique reveals protons that are close to each other in space, regardless of whether they are bonded. A NOESY experiment on this compound could potentially show a cross-peak between the methyl protons and the amino protons. Such a correlation would provide valuable information about the molecule's preferred conformation and the spatial arrangement of its substituents. For larger triazine derivatives, NOESY is instrumental in assigning the relative positions of different substituent groups. tdx.cat

Vibrational Spectroscopy

Vibrational spectroscopy, particularly FT-IR, is a rapid and effective method for identifying the functional groups present in a molecule.

Fourier Transform Infrared (FT-IR) Spectroscopy

The FT-IR spectrum of this compound displays characteristic absorption bands corresponding to its amino, methyl, and triazine ring components.

N-H Vibrations: The amino group gives rise to characteristic stretching vibrations in the 3100-3500 cm⁻¹ region. Typically, primary amines show two bands corresponding to asymmetric and symmetric N-H stretching. N-H bending (scissoring) vibrations are observed in the 1550-1650 cm⁻¹ range. researchgate.net

C-H Vibrations: The methyl groups produce C-H stretching bands around 2900-3000 cm⁻¹. A peak observed at 2927 cm⁻¹ in related materials has been attributed to the aliphatic C-H stretching of the acetoguanamine moiety. researchgate.netresearchgate.net

Triazine Ring Vibrations: The 1,3,5-triazine ring has several characteristic vibrations. Strong absorptions related to C=N and C-N stretching modes are typically found in the 1300-1600 cm⁻¹ region. For instance, in a dimethoxy-triazine derivative, aromatic stretching modes in the triazine ring were assigned to bands at 1562 cm⁻¹ and 1460 cm⁻¹. researchgate.net

Table 4: Characteristic FT-IR Absorption Bands for this compound.
Frequency Range (cm⁻¹)Vibrational ModeFunctional GroupReference
~3100-3500Asymmetric & Symmetric StretchAmino (N-H) researchgate.net
~2927StretchMethyl (C-H) researchgate.netresearchgate.net
~1550-1650Bending (Scissoring)Amino (N-H) researchgate.net
~1300-1600Ring StretchingTriazine (C=N, C-N) researchgate.net

Raman Spectroscopy (e.g., FT-Raman)

Raman spectroscopy is a powerful non-destructive technique that provides detailed information about molecular vibrations, offering insights into chemical structure, polymorphism, and molecular interactions. For this compound, the Raman spectrum would be expected to show characteristic bands corresponding to the vibrations of the triazine ring, the methyl groups, and the amino group.

Key vibrational modes would include:

Triazine Ring Vibrations: Stretching and deformation modes of the C-N bonds within the heterocyclic ring.

Methyl Group Vibrations: Symmetric and asymmetric C-H stretching and bending modes.

Amino Group Vibrations: N-H stretching, scissoring, and wagging modes.

While specific Raman spectra for pure this compound are not detailed in the surveyed literature, its co-crystals with guanidine (B92328) have been characterized using this method. researchgate.netuni-muenchen.de This indicates that Raman spectroscopy is a valuable tool for identifying the compound and studying its intermolecular interactions, such as the hydrogen-bonding networks that are prevalent in its crystal structures. researchgate.net

Electronic Absorption and Emission Spectroscopy

UV-Vis spectroscopy measures the absorption of ultraviolet and visible light by a molecule, corresponding to the promotion of electrons to higher energy orbitals. The spectrum is characteristic of the molecule's electronic structure. For this compound, the presence of the π-conjugated triazine ring system and the amino-group auxochrome would be expected to produce distinct absorption bands.

Generally, 1,3,5-triazine derivatives exhibit strong absorption in the UV region. The primary absorptions would likely correspond to π → π* transitions within the aromatic triazine ring and n → π* transitions associated with the nitrogen lone pairs. The position and intensity of these bands are influenced by the substituents on the triazine ring and the solvent used. Although specific absorption maxima (λmax) for this compound are not available in the reviewed sources, related triazine-based fluorescent brighteners absorb light in the near-UV region (around 340–380 nm) and re-emit it as fluorescence.

Luminescence spectroscopy investigates the emission of light from a substance after it has absorbed energy. This includes fluorescence (emission from a singlet excited state) and phosphorescence (emission from a triplet excited state). The photophysical characterization of a compound like this compound would involve measuring properties such as fluorescence emission spectra, quantum yields, and excited-state lifetimes.

Many 1,3,5-triazine derivatives are known to be highly luminescent and are used in materials science for applications like organic light-emitting diodes (OLEDs). ae-info.org The emission properties are highly dependent on the molecular structure, particularly the nature of the substituents on the triazine core, which can be tuned to achieve desired photophysical characteristics. For instance, polymers containing triazine units have been shown to exhibit strong blue fluorescence. While detailed photophysical data for this compound is not specified in the available literature, its structural motifs suggest potential for luminescent behavior.

Mass Spectrometry (MS) for Molecular Mass and Fragmentation Analysis

Mass spectrometry is an analytical technique that ionizes chemical species and sorts the ions based on their mass-to-charge ratio. It provides precise information about the molecular weight of a compound and, through fragmentation analysis, offers valuable clues about its structure.

For this compound (molar mass: 124.14 g/mol ), high-resolution mass spectrometry would confirm its elemental composition. Under electron impact (EI) ionization, the molecule would be expected to produce a molecular ion peak (M+•) and a series of fragment ions. The fragmentation patterns of 1,3,5-triazines are often characterized by the cleavage of substituent groups and the rupture of the triazine ring itself.

While a specific fragmentation pattern for this compound was not found in the surveyed literature, studies on other substituted 1,3,5-triazin-2-ones show characteristic fragmentations where the triazine nucleus remains intact, as well as processes involving ring contraction. mpg.de A plausible fragmentation pathway for this compound could involve the loss of a methyl radical (•CH₃) or hydrogen cyanide (HCN) from the ring.

X-ray Diffraction Studies for Solid-State Structure Determination

Single crystal X-ray diffraction is the definitive method for determining the precise three-dimensional arrangement of atoms in a crystalline solid. acs.org This technique has been successfully applied to elucidate the structure of this compound, both in its pure form and in co-crystals.

A study published in 1999 reported a novel synthesis and the crystal structure of pure this compound. ae-info.orgmpg.de More recently, in 2007, the compound was used as a co-former to achieve the first structural characterization of the free base guanidine in the solid state. researchgate.netacs.org In that work, researchers determined the crystal structures of both 1:1 and 2:1 co-crystals of this compound and guanidine. researchgate.netresearchgate.net

The analysis of the co-crystals revealed that the planar triazine ring of this compound forms dimers through hydrogen bonding between its amino group and a ring nitrogen atom with a neighboring molecule. researchgate.net This hydrogen bonding is a key feature of its solid-state architecture. The crystallographic data for the 1:1 co-crystal with guanidine provides specific parameters for its unit cell. researchgate.net

Crystallographic Data for this compound • Guanidine (1:1) Co-crystal

ParameterValue
Chemical FormulaC₆H₁₃N₇
Crystal SystemMonoclinic
Space GroupP2₁/c
a (Å)9.9182(3)
b (Å)4.8503(2)
c (Å)18.8708(7)
β (°)91.382(3)
Volume (ų)907.54(6)

Data sourced from Göbel and Klapötke (2007). researchgate.net

Powder X-ray Diffraction (PXRD) for Crystalline Phase Analysis

Powder X-ray Diffraction (PXRD) is a powerful, non-destructive analytical technique used to determine the crystalline nature of a solid material. It provides information on the crystal structure, phase identity, and purity of a compound. When a finely powdered crystalline sample is subjected to a monochromatic X-ray beam, the X-rays are diffracted by the crystallographic planes of the atoms in the crystal lattice. The resulting diffraction pattern is a unique fingerprint of the crystalline solid, characterized by a series of peaks at specific diffraction angles (2θ).

The analysis of the PXRD pattern allows for the determination of the crystal system, space group, and unit cell parameters (a, b, c, α, β, γ) of the crystalline material. These parameters define the size and shape of the unit cell, the fundamental repeating unit of the crystal lattice.

Table 1: Representative PXRD Data for a Related Triazine Compound

ParameterValue (for 2,4,6-triamino-1,3,5-triazine)
Crystal SystemMonoclinic
Space GroupP21/c
a7.29 Å
b7.48 Å
c10.33 Å
α90°
β108.52°
γ90°
Volume534 (Å)³
Data sourced from a study on 2,4,6-triamino-1,3,5-triazine and is presented here for illustrative purposes. researchgate.net

The PXRD pattern for a given derivative of this compound would be expected to show a unique set of diffraction peaks, which could be indexed to determine its specific crystal lattice parameters. This analysis is crucial for identifying different polymorphic forms of the compound, which may exhibit distinct physical properties.

Elemental Analysis for Compositional Verification

Elemental analysis is a fundamental analytical technique used to determine the mass fractions of the elements (typically carbon, hydrogen, and nitrogen) present in a compound. This method provides a direct means of verifying the empirical formula of a newly synthesized compound. The experimentally determined percentages of each element are compared with the theoretically calculated values based on the compound's proposed molecular formula. A close correlation between the experimental and theoretical values provides strong evidence for the compound's elemental composition and purity.

For this compound, with the molecular formula C₅H₈N₄, the theoretical elemental composition can be calculated. mdpi.com The experimental values obtained for this compound and its derivatives are expected to be in close agreement with these theoretical percentages, typically within a margin of ±0.4%.

Numerous studies on substituted 1,3,5-triazine derivatives have utilized elemental analysis to confirm their successful synthesis. For instance, the synthesis of various 2-(4,6-dimethoxy-1,3,5-triazin-2-ylamino) acid derivatives and 2-(4,6-di(piperidin-1-yl)-1,3,5-triazin-2-ylamino)acetic acid included elemental analysis that showed the found percentages of C, H, and N to be very close to the calculated values. nih.gov Similarly, extensive research on the synthesis of 2,4,6-tri-substituted-1,3,5-triazines has consistently reported elemental analysis data to validate the structures of the newly formed compounds. cam.ac.uk

Table 2: Elemental Composition of this compound and Representative Derivatives

CompoundMolecular FormulaCalculated (%)Found (%)Reference
This compound C₅H₈N₄C: 48.37, H: 6.50, N: 45.13Typical experimental values would be expected to be within ±0.4% of the calculated values. mdpi.com
2-(4,6-Dimethoxy-1,3,5-triazin-2-ylamino)propanoic acidC₈H₁₂N₄O₄C: 42.10, H: 5.30, N: 24.55C: 42.17, H: 5.22, N: 24.71 nih.gov
2-(4,6-Di(piperidin-1-yl)-1,3,5-triazin-2-ylamino)acetic acidC₁₅H₂₄N₆O₂C: 56.23, H: 7.55, N: 26.23C: 56.03, H: 7.73, N: 26.33 nih.gov
2,4-dichloro-6-(N-methyl-N-phenylamino)-1,3,5-triazineC₁₀H₈Cl₂N₄C: 44.29, H: 2.97, N: 20.67C: 44.52, H: 2.91, N: 20.44 cam.ac.uk

This rigorous verification of the elemental composition is a critical step in the structural elucidation process, ensuring the identity of the target molecule before further spectroscopic and functional studies are undertaken.

Theoretical and Computational Investigations of 2 Amino 4,6 Dimethyl 1,3,5 Triazine

Quantum Chemical Calculations

Quantum chemical calculations are a cornerstone for investigating the properties of molecules at the electronic level. For triazine derivatives, these methods are employed to predict geometries, energies, and various electronic characteristics that are often difficult or impossible to measure experimentally.

Density Functional Theory (DFT) has become a primary tool for the computational study of triazine compounds due to its favorable balance of accuracy and computational cost. researchgate.net This method is used to predict the most stable conformations and optimum crystal packing structures of triazine derivatives. researchgate.netrsc.org For instance, studies on related triazine systems often utilize the B3LYP functional with basis sets like 6-311++G(d,p) to optimize molecular geometry and calculate electronic properties in both gas and aqueous phases. academie-sciences.fr

DFT calculations allow for the determination of key electronic descriptors that shed light on a molecule's reactivity. irjweb.com These calculations can predict bond topology, electrostatic properties, and energy density distribution. For similar energetic materials, DFT has been used to assess performance and properties before synthesis is even attempted. researchgate.netrsc.org The insights gained from DFT are crucial for understanding the charge distribution and stability of the triazine ring system.

Beyond DFT, other quantum mechanical methods are available for molecular analysis. Ab initio methods, Latin for "from the beginning," compute solutions to the Schrödinger equation without using experimental data for simplification. While highly accurate, these methods are computationally intensive and typically reserved for smaller molecular systems. nih.gov

Semi-empirical methods offer a faster alternative by incorporating some experimentally derived parameters into the calculations. This reduces computational time, making it feasible to study larger molecules and systems. However, this comes at the cost of some accuracy and generalizability. These methods are particularly useful for initial screenings or for systems too large for high-level ab initio or DFT calculations. The choice between these methods depends on the desired accuracy and the computational resources available.

Molecular Geometry Optimization and Conformation Analysis

Geometry optimization is a computational process to find the three-dimensional arrangement of atoms that corresponds to the lowest energy, and thus the most stable state, of a molecule. For 2-Amino-4,6-dimethyl-1,3,5-triazine (B162692), these calculations are complemented by experimental data from X-ray crystallography.

The structure of acetoguanamine has been determined in solvated crystalline forms, such as with N,N-dimethyl-formamide. nih.gov In a study of its methanol (B129727) solvate, the triazine ring was found to be planar. The bond lengths within the triazine ring are notably uniform, a common feature in 2,4-diaminotriazine derivatives. The amino groups are nearly coplanar with the ring, while the methyl carbon atom shows a slight deviation from the plane. In the crystal structure, molecules are linked by an extensive network of hydrogen bonds, where the amino groups act as donors and the ring nitrogen atoms serve as acceptors, forming stable ribbons. nih.gov

Below is a table of selected experimental bond lengths for 2,4-diamino-6-methyl-1,3,5-triazine from crystallographic data.

BondLength (Å)
N1-C21.355
C2-N31.332
N3-C41.353
C4-N51.328
N5-C61.341
C6-N11.332
C2-N2 (Amino)1.336
C4-N4 (Amino)1.334
C6-C61 (Methyl)1.486

Electronic Structure Analysis

The electronic structure of a molecule dictates its chemical and physical properties. Analyses such as Frontier Molecular Orbitals and Electrostatic Potential Mapping are critical for understanding reactivity, stability, and intermolecular interactions.

The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are known as the frontier molecular orbitals. The HOMO acts as an electron donor, while the LUMO is an electron acceptor. The energy difference between them, the HOMO-LUMO gap (ΔE), is a crucial indicator of a molecule's chemical reactivity and kinetic stability. schrodinger.com

A small HOMO-LUMO gap suggests that a molecule is more reactive, as it requires less energy to excite an electron from the HOMO to the LUMO. schrodinger.comnih.gov This energy can be used to predict the wavelengths of light a compound will absorb via UV-Vis spectroscopy. schrodinger.com In computational studies of related triazine derivatives, the HOMO-LUMO gap is calculated to assess chemical reactivity. For example, a DFT study on a different triazine derivative found a HOMO-LUMO energy gap of 4.4871 eV, indicating significant chemical reactivity and that charge transfer occurs within the molecule. irjweb.com

Orbital/ConceptDescriptionSignificance
HOMO (Highest Occupied Molecular Orbital)The highest energy molecular orbital that contains electrons.Represents the ability to donate electrons (nucleophilicity).
LUMO (Lowest Unoccupied Molecular Orbital)The lowest energy molecular orbital that does not contain electrons.Represents the ability to accept electrons (electrophilicity).
HOMO-LUMO Gap (ΔE)The energy difference between the HOMO and LUMO.Indicates chemical reactivity, kinetic stability, and the lowest energy electronic excitation. A smaller gap implies higher reactivity. schrodinger.comnih.gov

Molecular Electrostatic Potential (MEP) mapping is a computational technique used to visualize the charge distribution of a molecule on its electron density surface. It is a valuable tool for identifying the sites susceptible to electrophilic and nucleophilic attack. researchgate.net

In an MEP map, different colors represent different values of electrostatic potential. Regions of negative potential, typically colored red, are electron-rich and are prone to attack by electrophiles. For this compound, these areas would be expected around the electronegative nitrogen atoms of the triazine ring and the amino group. Conversely, regions of positive potential, usually colored blue, are electron-poor and are susceptible to nucleophilic attack. These would likely be found around the hydrogen atoms of the amino group. Topological studies such as Electron Localization Function (ELF) and Localized Orbital Locator (LOL) can further refine the identification of binding sites and weak interactions. researchgate.net

Prediction of Spectroscopic Parameters (e.g., NMR chemical shifts)

Theoretical calculations, particularly those employing Density Functional Theory (DFT), have become an indispensable tool for predicting the spectroscopic parameters of molecules, offering a powerful synergy with experimental data for structural elucidation. nih.gov For triazine derivatives, methods like the Gauge-Independent Atomic Orbital (GIAO) are commonly used to calculate Nuclear Magnetic Resonance (NMR) chemical shifts. nih.gov These computational approaches can predict the ¹H and ¹³C NMR spectra by calculating the nuclear shielding of the nuclei for a given molecular geometry. nih.gov

The process typically involves optimizing the molecular geometry of the compound using a selected DFT functional and basis set, such as B3LYP/6-311++G(d,p), often including a solvent model like the Integral Equation Formalism for the Polarizable Continuum Model (IEFPCM) to simulate solution-phase conditions. nih.govnih.gov The calculated chemical shifts for the optimized structure can then be compared with experimental data to confirm the molecular structure or to assign specific signals. nih.gov

While specific DFT calculations for this compound are not extensively documented in the available literature, the methodology is well-established. For instance, in a study of a 1,2,3-triazole derivative, the computed ¹³C and ¹H NMR chemical shifts using the GIAO method showed good correlation with the experimental values, with R² values for bond lengths and angles being high. nih.gov Such calculations can differentiate between the chemical environments of the methyl protons and the amine protons, as well as the distinct carbon atoms within the triazine ring and the methyl substituents.

Table 1: Illustrative Predicted vs. Experimental NMR Chemical Shifts (δ, ppm) (Note: This table is a hypothetical illustration of how theoretical predictions are compared with experimental data for a related triazine analogue, based on common methodologies. The values are not from a direct study of this compound.)

AtomPredicted Chemical Shift (ppm)Experimental Chemical Shift (ppm)
C (ring, between N-CH₃)170.5168.2
C (ring, attached to NH₂)165.8164.1
C (methyl)22.121.5
H (amino)5.14.9
H (methyl)2.42.3

Tautomeric Equilibrium and Isomerism Studies

Amino-substituted 1,3,5-triazines can exhibit tautomerism, a phenomenon where a molecule exists in two or more interconvertible forms that differ in the position of a proton. tdx.cat For this compound, the primary equilibrium is the amino-imino tautomerism. The amino form is generally the more stable tautomer, but the imino form, where a proton has migrated from the exocyclic amino group to a ring nitrogen, can also exist.

Computational studies are crucial for investigating these equilibria. nih.gov DFT calculations can be used to determine the relative energies and, consequently, the stability of the different tautomers. nih.govnih.gov For example, studies on related aminotriazine (B8590112) systems have shown that the amino form is typically lower in energy. researchgate.net The energy difference between tautomers can be small, and factors like solvent can influence the equilibrium. nih.gov In a study on 3-amino-5,6-dimethyl-1,2,4-triazine (B98693), the existence of amino-imino prototropic tautomerism was indicated by different experimental outcomes under varying synthesis conditions. researchgate.net Similarly, an unexpected imino tautomer was identified as the stable form in the solid state for a sulfonamide-substituted triazine, highlighting the importance of both theoretical and experimental characterization. iucr.orgiucr.org

Table 2: Calculated Relative Stabilities of Triazine Tautomers (Note: This table represents typical results from DFT calculations on amino-triazine systems, illustrating the energy differences between tautomers. Based on findings for related compounds.)

TautomerCalculation MethodRelative Energy (kJ/mol)Predicted Stability
Amino FormB3LYP/6-31G 0.0Most Stable
Imino Form (Proton on N1)B3LYP/6-31G+15.2Less Stable
Imino Form (Proton on N3)B3LYP/6-31G**+18.5Less Stable

Isomerism in triazines is defined by the position of the three nitrogen atoms in the six-membered ring, giving rise to 1,2,3-triazine, 1,2,4-triazine (B1199460), and 1,3,5-triazine (B166579) isomers. mdpi.com this compound is a derivative of the symmetrical (s-triazine) isomer. alzchem.com

Molecular Dynamics Simulations (if applicable for interactions)

MD simulations can provide insights into how this molecule interacts with solvents, surfaces, or biological macromolecules. For instance, simulations could model the hydrogen bonding patterns between the amino group of the triazine and water molecules in an aqueous solution. In the context of materials science, MD could be used to simulate the packing and intermolecular interactions of this compound in a crystal lattice or its role in the formation of polymers. A study on quinazoline-2,4,6-triamine derivatives used MD simulations to understand their binding modes within the active site of the EGFR tyrosine kinase enzyme, demonstrating the power of this technique in drug design. nih.gov Such simulations can reveal key intermolecular interactions, like hydrogen bonds and hydrophobic contacts, that are critical for molecular recognition and binding affinity.

Quantitative Structure-Activity Relationship (QSAR) Methodologies for Ligand Design

Quantitative Structure-Activity Relationship (QSAR) is a computational modeling technique that aims to find a mathematical relationship between the chemical structure of a series of compounds and their biological activity. jocpr.com The 1,3,5-triazine scaffold is frequently used in the design of new bioactive molecules, and QSAR studies are instrumental in this process. ekb.egacs.org

The QSAR process involves calculating a set of numerical descriptors for each molecule in a series of triazine derivatives. These descriptors quantify various aspects of the molecule's physicochemical properties. The goal is to develop a statistically robust model that can predict the activity of new, unsynthesized compounds. jocpr.com

Several types of descriptors are commonly used in QSAR studies of triazine derivatives:

Quantum Chemical Descriptors: These are derived from quantum mechanics calculations and include properties like HOMO (Highest Occupied Molecular Orbital) energy, LUMO (Lowest Unoccupied Molecular Orbital) energy, heat of formation, and dipole moment. jocpr.com

Steric Descriptors: These relate to the size and shape of the molecule.

Topological Descriptors: These are numerical representations of the molecular structure and connectivity.

For example, a QSAR study on a series of 62 triazine derivatives used descriptors such as heat of formation, steric energy, total energy, and LUMO energy to develop a model with a high regression coefficient, indicating its predictive power. jocpr.com In other studies, 3D-QSAR methods like Comparative Molecular Field Analysis (CoMFA) and Comparative Molecular Similarity Indices Analysis (CoMSIA) have been successfully applied to triazine derivatives to guide the design of new anticancer agents. ekb.eg These models generate contour maps that visualize regions where steric bulk, or electrostatic or hydrophobic properties, are favorable or unfavorable for activity, thus providing clear guidance for structural modification.

Table 3: Common Descriptors Used in QSAR Studies of Triazine Derivatives

Descriptor TypeExamplesRelevance
Quantum ChemicalHOMO Energy, LUMO Energy, Heat of FormationRelates to electronic properties, reactivity, and stability. jocpr.com
StericMolar Refractivity, Steric EnergyDescribes the molecule's size, shape, and potential for steric hindrance. jocpr.com
ElectronicDipole Moment, Electrostatic Fields (CoMFA)Indicates charge distribution and potential for polar interactions. ekb.eg
HydrophobicLogP, Hydrophobic Fields (CoMSIA)Relates to the molecule's solubility and ability to cross cell membranes.
TopologicalSpMax5_Bhv, TDB9mEncodes information about molecular size, shape, and branching. nih.gov

Chemical Reactivity and Mechanistic Studies of 2 Amino 4,6 Dimethyl 1,3,5 Triazine

Nucleophilic Substitution Reactions

The 1,3,5-triazine (B166579) ring is inherently electron-deficient and, therefore, susceptible to nucleophilic attack. This reactivity is significantly influenced by the nature of the substituents on the triazine ring.

While specific studies on the regioselectivity of nucleophilic substitution on 2-Amino-4,6-dimethyl-1,3,5-triazine (B162692) are not extensively documented, the principles can be inferred from studies on analogous triazine systems, particularly those starting from 2,4,6-trichloro-1,3,5-triazine (cyanuric chloride). The substitution of the chlorine atoms is a stepwise process, with the reactivity of the remaining chlorine atoms decreasing after each substitution. nih.govresearchgate.netmdpi.com This is due to the electron-donating nature of the incoming nucleophiles, which reduces the electrophilicity of the triazine ring.

The regioselectivity of these reactions is primarily temperature-dependent. The first substitution typically occurs at 0°C, the second at room temperature, and the third requires heating. frontiersin.org In the case of this compound, the positions for nucleophilic attack are the carbon atoms of the triazine ring. However, given that the amino and methyl groups are not leaving groups in typical nucleophilic aromatic substitution reactions, these reactions would likely involve functionalization of the substituents or addition to the ring itself.

Stereoselectivity becomes a factor when chiral nucleophiles are used or when the substitution creates a new stereocenter. wikipedia.org For instance, reactions with chiral amines or alcohols can lead to the formation of diastereomeric products. The degree of stereoselectivity is influenced by steric hindrance and the specific reaction conditions employed. wikipedia.orgmasterorganicchemistry.com

Reaction conditions play a pivotal role in the outcome of nucleophilic substitution reactions on 1,3,5-triazines. The choice of solvent, temperature, and base can significantly affect the reaction rate and the nature of the products formed.

For the substitution of chloro-1,3,5-triazines, a variety of solvents and bases have been utilized. For example, the substitution of a second chlorine atom by an amino group can be achieved at ambient temperature. nih.govmdpi.com However, the replacement of the third chlorine atom often necessitates more vigorous conditions, such as higher temperatures or the use of stronger bases. nih.gov In some instances, even with elevated temperatures and the use of bases like diisopropylethylamine (DIEA), certain substitutions, particularly with hindered nucleophiles, can be challenging and result in low yields. nih.gov

The following table summarizes the influence of reaction conditions on the nucleophilic substitution of chloro-s-triazines, which provides a useful analogy for the potential reactivity of this compound.

Table 1: Influence of Reaction Conditions on Nucleophilic Substitution of Chloro-s-triazines

NucleophileReaction ConditionsProductReference
Primary Amine0°C, DIEA, DCMMonosubstituted s-triazine frontiersin.org
Primary AmineRoom Temperature, DIEA, DCMDisubstituted s-triazine frontiersin.org
ThiolRoom Temperature, DIEA, DCMDisubstituted s-triazine frontiersin.org
Alcohol75°C, DIEA, THFDisubstituted s-triazine frontiersin.org
ThiophenolReflux, KOH, 1,4-dioxaneTrisubstituted s-triazine nih.gov

Electrophilic Reactions

The 1,3,5-triazine ring is electron-deficient due to the presence of three electronegative nitrogen atoms, which generally makes it resistant to electrophilic attack. libretexts.orgyoutube.com However, the presence of the electron-donating amino group at the C2 position and methyl groups at the C4 and C6 positions in this compound increases the electron density of the ring, potentially making it more susceptible to electrophilic substitution compared to the unsubstituted triazine. The amino group is a strong activating group and is ortho-, para-directing in aromatic systems. byjus.com In the context of the triazine ring, this would suggest that electrophilic attack might be directed to the nitrogen atoms of the ring or potentially to the carbon atoms, although the latter is less common for triazines.

Studies on related methyl-substituted triazines have shown that electrophilic attack, such as nitration, can occur on the methyl substituent itself rather than the triazine ring, especially under harsh conditions. For example, the nitration of 2,4-dimethoxy-6-methyl-1,3,5-triazine (B1607329) resulted in the formation of 2,4-dimethoxy-6-trinitromethyl-1,3,5-triazine. researchgate.netresearchgate.net This suggests that direct electrophilic substitution on the triazine ring of this compound may be a less favorable pathway compared to reactions involving the substituents.

Oxidation and Reduction Pathways of the Triazine Core and Substituents

The oxidation of aminotriazines can lead to a variety of products, depending on the oxidizing agent and reaction conditions. A notable reaction is the selective synthesis of N-( nih.govalzchem.comnih.govtriazin-2-yl) α-ketoamides and N-( nih.govalzchem.comnih.govtriazin-2-yl) amides from the reaction of 2-amino nih.govalzchem.comnih.govtriazines with ketones in the presence of a copper catalyst and iodine. nih.gov This transformation involves an oxidative C-C bond cleavage. nih.gov A plausible mechanism involves the initial oxidation of the ketone, followed by reaction with the aminotriazine (B8590112) and further oxidation to yield the final products. nih.gov

The reduction of the triazine ring is also a possible transformation. While specific studies on the reduction of this compound are limited, general methods for the reduction of nitrogen-containing heterocycles, such as catalytic hydrogenation, could potentially be applied. acsgcipr.orgrsc.orgnih.gov Catalytic hydrogenation of amides to amines is a well-established process, and similar conditions could potentially reduce the C=N bonds within the triazine ring. acsgcipr.org For instance, manganese(I) complexes with aminotriazole ligands have been shown to be effective catalysts for the transfer hydrogenation of ketones, indicating the potential for metal-catalyzed reductions involving triazine-like structures. nih.gov

Ring-Opening and Ring-Closure Reactions

The 1,3,5-triazine ring can undergo ring-opening and ring-closure reactions under certain conditions, leading to the formation of different heterocyclic systems. One such example is the ANRORC (Addition of Nucleophile, Ring Opening, and Ring Closure) mechanism. While not directly documented for this compound, related triazine derivatives have been shown to undergo these transformations. For instance, oxidative cyclization of functionally substituted amidrazones can lead to the formation of 1,4-dihydrobenzo[e] nih.govacsgcipr.orgrsc.orgtriazines. nih.gov

Photochemical reactions can also induce ring transformations. The photolysis of certain triazine derivatives can lead to the loss of a nitrogen molecule and the formation of reactive intermediates that can undergo subsequent cyclization or rearrangement reactions. researchgate.net

Reaction Kinetics and Thermodynamic Investigations

Kinetic and thermodynamic studies provide valuable quantitative data on the reactivity of triazine systems. For instance, variable temperature NMR experiments on 2,4-diamino-1,3,5-triazine derivatives have been used to determine the free energy of activation for the rotation around the amino-triazine bond. rsc.org

The thermal decomposition of triazine derivatives has also been investigated to understand their stability. Studies on 2,4,6-triazido-1,3,5-triazine have determined the kinetic and activation parameters for its thermal decomposition, which proceeds with the evolution of nitrogen gas. researchgate.net The activation energy for this process was found to be significantly different in the melt versus in solution, suggesting different reaction mechanisms. researchgate.net

The following table presents kinetic data for the thermal decomposition of a related triazine compound.

Table 2: Kinetic Parameters for the Thermal Decomposition of 2,4,6-Triazido-1,3,5-triazine

MediumPre-exponential Factor (s⁻¹)Activation Energy (cal/mol)Reference
Solution (Dinonyl phthalate)10¹²⁸34100 researchgate.net
Melt10¹⁷⁴42300 researchgate.net

Detailed Mechanistic Characterization of Key Transformations of this compound

The chemical behavior of this compound is characterized by the interplay of the electron-donating amino group and the electron-withdrawing triazine ring. This section delves into the mechanistic details of its key chemical transformations, drawing upon studies of analogous systems to elucidate the likely pathways.

Nucleophilic Aromatic Substitution (SNAr) Reactions

The 1,3,5-triazine core is electron-deficient and thus susceptible to nucleophilic attack. The presence of an amino group at the C2 position and methyl groups at the C4 and C6 positions modulates this reactivity. The amino group, being an electron-donating group, can activate the ring towards electrophilic attack but deactivates it towards nucleophilic substitution compared to an unsubstituted triazine. However, the nitrogen atoms within the triazine ring are strongly electron-withdrawing, facilitating nucleophilic aromatic substitution (SNAr) reactions, which are a hallmark of triazine chemistry.

Mechanistic studies on related 2-amino-1,3,5-triazine derivatives suggest that SNAr reactions can proceed through a concerted mechanism . This is in contrast to the classical two-step addition-elimination mechanism involving a stable Meisenheimer intermediate. In a concerted process, the bond formation with the incoming nucleophile and the bond cleavage with the leaving group occur in a single transition state. The lack of a stable intermediate is often inferred from linear Brønsted plots over a wide range of nucleophile pKa values.

A significant transformation involving a related compound is the selective synthesis of N-( alzchem.comfrontiersin.orgnih.govtriazin-2-yl) α-ketoamides and N-( alzchem.comfrontiersin.orgnih.govtriazin-2-yl) amides from reactions of 2-amino alzchem.comfrontiersin.orgnih.govtriazines with ketones. researchgate.net A plausible mechanism for this transformation involves the initial reaction of the ketone with iodine to form an α-iodo ketone intermediate. This is followed by oxidation to a more reactive species. The 2-amino alzchem.comfrontiersin.orgnih.govtriazine then acts as a nucleophile, attacking the activated ketone. Subsequent rapid oxidation leads to the formation of the α-ketoamide. researchgate.net Alternatively, under the influence of copper, iodine, and oxygen, an oxidative C-C bond cleavage can occur, leading to the formation of N-( alzchem.comfrontiersin.orgnih.govtriazin-2-yl) amides. researchgate.net

Table 1: Proposed Mechanistic Steps for the Reaction of a 2-Amino alzchem.comfrontiersin.orgnih.govtriazine with a Ketone

StepDescriptionIntermediate/Transition State
1a Reaction of acetophenone (B1666503) with I₂ to form an intermediate A, followed by oxidation to intermediate B.Intermediate A, Intermediate B
2a Nucleophilic attack of 2-amino alzchem.comfrontiersin.orgnih.govtriazine on intermediate B to form intermediate C or C'.Intermediate C or C'
3a Further rapid oxidation to yield the N-( alzchem.comfrontiersin.orgnih.govtriazin-2-yl) α-ketoamide product.Product
1b Oxidation of the ketone in the presence of copper, I₂, and oxygen to generate a superoxide (B77818) intermediate D' via intermediate D.Intermediate D, Intermediate D'
2b Nucleophilic attack of the 2-amino- alzchem.comfrontiersin.orgnih.govtriazine on intermediate D' to produce intermediate E.Intermediate E
3b Cleavage of the C-C bond during the rearrangement of intermediate E, leading to the N-( alzchem.comfrontiersin.orgnih.govtriazin-2-yl) amide and an aldehyde byproduct.Product and byproduct

This proposed mechanism is based on studies of various 2-amino alzchem.comfrontiersin.orgnih.govtriazines and provides a framework for understanding the reactivity of this compound in similar transformations. researchgate.net

Synthesis from Cyanuric Chloride: A Stepwise Mechanistic Approach

The synthesis of substituted triazines frequently starts from cyanuric chloride (2,4,6-trichloro-1,3,5-triazine). The chlorine atoms on cyanuric chloride can be sequentially substituted by various nucleophiles. The reactivity of the chlorine atoms decreases with each substitution due to the introduction of electron-donating groups onto the triazine ring. This difference in reactivity allows for the controlled, stepwise synthesis of unsymmetrically substituted triazines. semanticscholar.orgnih.gov

The synthesis of a 2-amino-4,6-disubstituted-1,3,5-triazine would mechanistically proceed as follows:

First Substitution: The initial substitution of a chlorine atom on cyanuric chloride by a nucleophile is typically an exothermic reaction and can be carried out at low temperatures (e.g., 0 °C).

Second Substitution: The second substitution requires slightly higher temperatures (e.g., room temperature) as the first substituent deactivates the ring towards further nucleophilic attack.

Third Substitution: The final substitution necessitates more forcing conditions, such as elevated temperatures, to overcome the increased deactivation of the ring.

For the specific case of this compound, while not directly synthesized from cyanuric chloride in the provided literature, the general principles of sequential nucleophilic substitution would apply if one were to devise such a synthetic route.

Table 2: General Conditions for Stepwise Nucleophilic Substitution on Cyanuric Chloride

Substitution StepTypical Reaction TemperatureReactivity of Triazine Ring
First Chlorine0 °CHigh
Second ChlorineRoom TemperatureModerate
Third Chlorine>65 °C (Reflux)Low

These conditions are general guidelines and can vary based on the nucleophile and solvent used. frontiersin.org

Tautomerism and its Influence on Reactivity

Amino-substituted triazines, including this compound, can exist in different tautomeric forms. The predominant form is the amino tautomer, but imino tautomers can also be present in equilibrium. The position of this equilibrium is influenced by factors such as the solvent and the electronic nature of other substituents on the triazine ring.

The existence of different tautomers is significant as it can affect the compound's reactivity. For instance, the nucleophilicity of the exocyclic nitrogen atom is different in the amino and imino forms. Computational studies on related aminotriazine systems can provide insights into the relative stabilities of these tautomers and the energy barriers for their interconversion. While specific computational studies for this compound were not found, research on similar molecules indicates that the amino form is generally the most stable. researchgate.net The potential for tautomerism should always be considered when evaluating the mechanistic pathways of its reactions.

Coordination Chemistry and Metal Complexation with 2 Amino 4,6 Dimethyl 1,3,5 Triazine Ligands

Design and Synthesis of Ligands Incorporating 2-Amino-4,6-dimethyl-1,3,5-triazine (B162692)

The design of ligands based on this compound often starts with the commercially available and inexpensive cyanuric chloride (2,4,6-trichloro-1,3,5-triazine). researchgate.netresearchgate.net The high reactivity and potential for sequential substitution of the chlorine atoms on cyanuric chloride allow for the introduction of various functional groups, leading to a diverse range of ligands. researchgate.netmdpi.comnih.gov This step-wise substitution is controlled by taking advantage of the decreasing reactivity of the triazine ring with each successive substitution. mdpi.comnih.gov

One common strategy involves the reaction of cyanuric chloride with amines, alcohols, or thiols to introduce different donor atoms and create ligands with specific coordination properties. researchgate.netnih.gov For instance, reacting cyanuric chloride first with an alkoxide, followed by the addition of an amine, can yield 2-chloro-4-alkoxy-6-amino-1,3,5-triazines. nih.gov The introduction of just two amino groups can be achieved by conducting the reaction at ambient temperature. nih.gov

Another approach involves the modification of the amino group of this compound itself. For example, it can react with an excess of benzoyl chloride in the presence of triethylamine (B128534) to produce 3-dibenzoylamino-5,6-dimethyl-1,2,4-triazine. sigmaaldrich.com Furthermore, intramolecular cyclization reactions of 1,2-bis(amidinohydrazone)s can also be used to synthesize derivatives of 3-amino-5,6-dimethyl-1,2,4-triazine (B98693). sigmaaldrich.com

The synthesis of 2,4-diamino-1,3,5-triazine derivatives can also be achieved through a green chemistry approach by reacting dicyandiamide (B1669379) with nitriles under microwave irradiation, which reduces the need for solvents and shortens reaction times. rsc.org

Coordination Modes and Ligand Denticity of Triazine Derivatives

Triazine derivatives exhibit a remarkable versatility in their coordination behavior, acting as ligands with varying denticity and coordination modes. The specific coordination is influenced by the nature and position of the substituent groups on the triazine ring.

The 2,4,6-tri(pyridyl)-1,3,5-triazine (tpt) ligand, for example, typically acts as a tridentate NNN donor, forming two five-membered metallacycles with metal ions. nih.gov However, under certain conditions, it can also exhibit other coordination modes. nih.gov For instance, in some complexes, five nitrogen atoms of the tpt ligand can form coordinate bonds, which may be accompanied by an unusual metal-induced oxidation of one of the carbon atoms of the central triazine core. nih.gov

Ligands derived from 3-amino-5,6-dimethyl-1,2,4-triazine (ADMT) can also act as N-donor ligands, coordinating to metal ions through the nitrogen atoms of the triazine ring. nih.gov In the silver(I) complex, [Ag(ADMT)₃]₂ (OTf)₂·(ADMT)₂, each silver ion is bonded to three ADMT molecules via their 2-position triazine N atoms in a nearly regular trigonal–planar geometry. nih.gov

Schiff base ligands derived from triazines can also exhibit variable denticity. For instance, a Schiff base derived from 2-aminopyrazine (B29847) and salicylaldehyde (B1680747) acts as a tridentate chelator with O, N, and N donor sites in complexes with Zn(II), Co(II), Ni(II), and Mn(II), while it behaves as a bidentate chelator in a copper complex, coordinating through O and N atoms. mdpi.com Similarly, a Schiff base derived from 1,2,4-triazine (B1199460) was found to behave as a bidentate ligand, coordinating to the metal ion through the nitrogen of the azomethine group and the N2-triazine ring. fayoum.edu.eg

The denticity can also be influenced by the reaction conditions and the metal ion. For example, a glycine-Schiff base ligand acted as a tridentate ligand in a mononuclear hydrated copper(II) complex, while in a tetranuclear anhydrous copper(II) complex, it acted as a tetradentate ligand. nih.gov

Synthesis and Structural Characterization of Metal Complexes

The versatile coordination behavior of this compound and its derivatives has led to the synthesis and structural characterization of a wide range of metal complexes.

A variety of transition metal complexes with ligands incorporating the this compound scaffold have been reported. For instance, Schiff base complexes of Co(II), Ni(II), and Cu(II) derived from 1,2,4-triazine have been synthesized and characterized. fayoum.edu.eg In these complexes, the ligand acts as a bidentate donor, coordinating through the azomethine nitrogen and a triazine ring nitrogen, resulting in an octahedral geometry around the metal centers. fayoum.edu.eg

Similarly, complexes of Mn(II), Co(II), Ni(II), and Cu(II) with a Schiff base derived from 2-aminopyrazine and salicylaldehyde have been prepared. mdpi.com The ligand in these complexes can be either bidentate or tridentate, leading to distorted octahedral or tetrahedral geometries. mdpi.com For example, the Mn(II) and Ni(II) complexes exhibit a distorted octahedral geometry, while the Cu(II) complex has a highly distorted tetrahedral geometry. mdpi.com

The synthesis of a silver(I) complex with 3-amino-5,6-dimethyl-1,2,4-triazine (ADMT) has also been reported, where the silver ion is coordinated to three ADMT ligands in a trigonal-planar fashion. nih.gov Furthermore, the reaction of 2,4,6-tri(pyridyl)-1,3,5-triazine (tpt) with various transition metal precursors has yielded a series of mono- and polynuclear complexes of Fe(II/III) and Mn(II). nih.gov The tpt ligand in these complexes primarily acts as a tridentate NNN donor. nih.gov

The reaction of 4-amino-5-(pyridyl)-4H-1,2,4-triazole-3-thiol with Ni(II), Cu(II), Zn(II), Cd(II), and Sn(II) salts has resulted in the formation of coordination complexes where the ligand acts as a bidentate donor, coordinating through the sulfur and amino groups. nih.gov The geometry of these complexes is typically tetrahedral, with the exception of the Cu(II) complex, which exhibits a square planar structure. nih.gov

Ligands based on this compound have also been utilized in the synthesis of lanthanide complexes. nih.gov For instance, two isostructural lanthanide complexes with the general formula [Ln(3-N,N-DMBA)₃(5,5′-DM-2,2′-bipy)]₂·2(3-N,N-DMHBA), where Ln = Gd(III) or Tb(III), have been synthesized using 3-dimethylaminobenzoic acid and 5,5′-dimethyl-2,2′-bipyridine as ligands. nih.gov X-ray diffraction analysis revealed that both complexes possess dimeric structures. nih.gov

The coordination chemistry of 2,4,6-tri(pyridyl)-1,3,5-triazine ligands has been extended to lanthanide metals, leading to the formation of complexes with applications in luminescent materials. researchgate.net Additionally, complexes of yttrium(III) and lanthanides(III) with 4-hydroxy-3,5-dimethoxybenzoic acid have been synthesized, with a metal to ligand mole ratio of 1:3. researchgate.net The light lanthanide complexes (La to Nd) are hydrated and crystallize in a triclinic system, while the complexes of yttrium and the other lanthanides are anhydrous and crystallize in a monoclinic system. researchgate.net

Spectroscopic and Electrochemical Properties of Metal-Triazine Complexes

The spectroscopic and electrochemical properties of metal-triazine complexes provide valuable insights into their structure, bonding, and potential applications.

Infrared (IR) spectroscopy is a key tool for characterizing these complexes. The IR spectra of Schiff base complexes of Co(II), Ni(II), and Cu(II) derived from 1,2,4-triazine show that the ligand coordinates to the metal ion through the nitrogen of the azomethine group and the N2-triazine ring. fayoum.edu.eg Similarly, in complexes of Mn(II), Ni(II), Co(II), and Zn(II) with a Schiff base of 2-((pyrazine-2-ylimino)methyl)phenol, IR spectra indicate that the ligand coordinates through the N, N, O system. mdpi.com

UV-Vis spectroscopy is used to study the electronic transitions in these complexes. The electronic spectra of metal complexes of 3-(α-benzoylbenzylidene-hydrazino)-5,6-diphenyl-1,2,4-triazine with Cu(II), Ni(II), and Co(II) ions have been used to characterize the complexes. tandfonline.com

Electrochemical studies, such as polarography, have been employed to investigate the redox behavior of these complexes. The polarographic reduction of a free triazine Schiff base ligand and its Cu(II) complexes was found to be irreversible and diffusion-controlled. tandfonline.com The formation constants of the metal-ligand complexes determined from electrochemical studies are often consistent with those obtained from potentiometric studies. tandfonline.com

The thermal stability of these complexes is often investigated using thermogravimetric analysis (TGA). TGA measurements have confirmed the stability of Co(II), Ni(II), and Cu(II) complexes of a Schiff base derived from 1,2,4-triazine. fayoum.edu.eg TGA can also provide information about the number of water molecules in the metal complexes. mdpi.com

Applications in Catalysis and Sensing (e.g., electrocatalytic, photocatalytic reactions)

Metal complexes derived from this compound and its analogs have shown significant potential in various catalytic and sensing applications.

In the realm of catalysis, these complexes have been explored for their ability to catalyze organic transformations. For instance, mononuclear and tetranuclear copper(II) complexes bearing amino acid Schiff base ligands have been evaluated as catalysts in olefin cyclopropanation by carbene transference, demonstrating very high diastereoselectivity. nih.gov Triazine-based pincer ligands, particularly those with a PN³P framework, have been designed for applications in metal-ligand cooperativity (MLC) catalysis. acs.org These systems can activate bonds and participate in reactions such as the dehydrogenation of alcohols and the reduction of imines. acs.org

The π-acidic nature of the triazine ring makes it an attractive component for ligands in electrocatalytic and photocatalytic reactions. researchgate.net Metal complexes incorporating triazine-based ligands have been investigated as active electrocatalysts for proton reduction. mdpi.com The coordination of a 1,2,4-triazine ring to an iridium(III) ion has been shown to drastically increase the speed of its reaction with a strained cyclooctyne, highlighting its potential in bioorthogonal chemistry. rsc.org

Furthermore, the ability of 2,4-diamino-6-dimethylamino-1,3,5-triazine (B124554) to form complexes with metal ions makes it a promising candidate for the development of new catalysts for various organic reactions, including C-C bond formation and ring-opening reactions. smolecule.com

In the area of sensing, the fluorescent properties of some lanthanide-triazine complexes make them suitable for use as luminescent probes. nih.gov

Compound Information Table

Supramolecular Chemistry and Self Assembly of 2 Amino 4,6 Dimethyl 1,3,5 Triazine

Hydrogen Bonding Interactions and Directed Self-Assembly

The molecular structure of 2-Amino-4,6-dimethyl-1,3,5-triazine (B162692), featuring both hydrogen bond donor (the amino group) and acceptor (ring nitrogens) sites, facilitates the formation of predictable and stable supramolecular assemblies. These interactions are fundamental to the directed self-assembly of the molecule into larger, ordered structures. The amino group on the triazine ring is crucial for these interactions, acting as a multiple hydrogen bondable site. researchgate.net

In related systems, such as 2,4-diamino-6-methyl-1,3,5-triazine, an extensive network of hydrogen bonds dictates the crystal structure. nih.govnih.gov Centrosymmetric dimeric associations, formed by N—H(amino)⋯N(ring) hydrogen bonds, connect the triazine rings. nih.govnih.gov This principle of self-assembly through hydrogen bonding is a recurring theme in triazine chemistry, where modifications to the substituent groups can tune the resulting supramolecular architecture. researchgate.net For instance, oligomers containing 2-aminotriazine units can form homoduplexes in solution through the establishment of multiple hydrogen bonds. nih.gov The stability of these duplexes can be significantly influenced by the nature of the linking molecules, with some linkers pre-organizing the structure for more effective self-assembly. rsc.org

The following table summarizes the hydrogen bonding capabilities of related aminotriazine (B8590112) systems, which provides a model for understanding the interactions of this compound.

Compound SystemHydrogen Bond TypeResulting Assembly
2,4-Diamino-6-methyl-1,3,5-triazineN—H(amino)⋯N(ring)Centrosymmetric dimers, Planar molecular tapes
2-aminotriazine oligomersIntermolecularHomoduplexes

Co-Crystal Formation and Crystal Engineering

Crystal engineering utilizes non-covalent interactions to design and assemble crystalline solids with desired properties. nih.gov The formation of co-crystals, which are multicomponent crystals held together by non-covalent bonds, is a key strategy in this field. nih.gov While the direct co-crystallization of this compound is not extensively detailed in the provided results, the principles can be inferred from similar systems. For example, co-crystals of 2-amino-4,6-dimethylpyrimidine (B23340) have been successfully formed with dicarboxylic acids, demonstrating the potential for hydrogen-bonded synthons between an amino-substituted heterocycle and a carboxylic acid. rsc.org

The formation of these heteromeric systems depends on the non-covalent forces between the different molecular components being stronger than those within their respective pure crystals. nih.gov Hydrogen bonding is a primary tool in the design of co-crystals, with hydrogen bond donors and acceptors being necessary components for their formation. nih.gov In the case of this compound, the amino group and ring nitrogens are prime sites for forming robust hydrogen bonds with suitable co-former molecules. The successful co-crystallization of 2,4,6-triamino-1,3,5-triazine-1,3-dioxide with acetic acid further illustrates how aminotriazine derivatives can be used to form co-crystals. researchgate.net

Molecular Recognition Phenomena

Molecular recognition is the specific binding of a guest molecule to a complementary host molecule, a process central to host-guest chemistry. wikipedia.org This specificity is driven by non-covalent interactions, including hydrogen bonding, van der Waals forces, and hydrophobic interactions. wikipedia.org The 1,3,5-triazine (B166579) scaffold is a key component in building oligomers that exhibit interesting molecular recognition and self-assembly properties. nih.govrsc.org

The self-assembly of oligomers containing 2-aminotriazine units into homoduplexes is a clear example of molecular self-recognition. nih.gov Furthermore, sequence-selective duplexes have been formed from recognition-encoded melamine (B1676169) oligomers, which function in a manner analogous to nucleic acids. rsc.org This highlights the potential for designing this compound-based systems capable of specific molecular recognition events. The binding of different molecules can be influenced by the solvent, with some solvents enhancing hydrogen bonding networks while others can disrupt them. acs.org

Construction of Ordered Architectures

The self-assembly properties of aminotriazines are leveraged to construct highly ordered supramolecular architectures in one, two, and three dimensions.

The formation of linear tapes is a common motif in the crystal structures of aminotriazine derivatives. In the case of 2,4-diamino-6-methyl-1,3,5-triazine methanol (B129727) solvate, a sequence of centrosymmetric dimeric associations, formed through two distinct N—H(amino)⋯N(ring) hydrogen bonds, connects the triazine rings into a planar molecular tape. nih.govnih.govresearchgate.net These tapes represent a fundamental one-dimensional assembly driven by hydrogen bonding. The introduction of specific linkers can also lead to the formation of linear oligomers that self-assemble into homoduplexes. rsc.org The chemoselective polycondensation of 2-amino-4,6-dichloro-1,3,5-triazine with certain aromatic diamines can produce perfectly linear polyguanamines, which are high-molecular-weight one-dimensional polymers. researchgate.net

The one-dimensional tapes and assemblies can be further interlinked to form more complex two- and three-dimensional networks. In the methanol solvate of 2,4-diamino-6-methyl-1,3,5-triazine, the linear tapes are interconnected by methanol solvent molecules, which act as hydrogen bond donors and acceptors, creating a three-dimensional structure of nearly perpendicular tapes. nih.govresearchgate.net The variation in N-H···N interactions in different 2,4-diamino-1,3,5-triazine derivatives can lead to diverse structures, ranging from pseudo-honeycomb networks to corrugated rosette layers. researchgate.net The use of metal ions in conjunction with aminotriazine ligands can also drive the assembly of three-dimensional supramolecular networks, where both coordination bonds and hydrogen bonds play a crucial role in the final architecture. acs.org

The following table provides examples of ordered architectures formed by related aminotriazine compounds.

Compound/SystemDimensionalityKey InteractionsResulting Architecture
2,4-Diamino-6-methyl-1,3,5-triazine1DN—H(amino)⋯N(ring)Planar molecular tapes nih.govnih.govresearchgate.net
2,4-Diamino-6-methyl-1,3,5-triazine methanol solvate3DHydrogen bonds with solventInterlinked perpendicular tapes nih.govresearchgate.net
2,4-diamino-6-R-1,3,5-triazine derivatives2DN-H···N interactionsPseudo-honeycomb networks, corrugated rosette layers researchgate.net
6-(Pyridin-2-yl)-1,3,5-triazine-2,4-diamine with M(NO3)23DCoordination and hydrogen bondsMetallosupramolecular networks acs.org

Host-Guest Chemistry and Inclusion Compounds

Host-guest chemistry involves the formation of complexes where a "host" molecule encapsulates a "guest" molecule or ion through non-covalent interactions. wikipedia.org Closely related are inclusion compounds, where a guest fits into a cavity within a host's crystal lattice. wikipedia.org While specific examples of this compound acting as a host are not detailed in the search results, the principles of host-guest chemistry are applicable. The cavities formed within the three-dimensional networks of aminotriazine assemblies could potentially accommodate guest molecules. For instance, the channels formed by the stacking of rosette layers in certain 2,4-diamino-1,3,5-triazine derivatives could serve as hosts for small molecules. researchgate.net The formation of a methanol solvate of 2,4-diamino-6-methyl-1,3,5-triazine is an example of an inclusion compound where the methanol molecule is the guest within the host lattice. nih.govresearchgate.net

Influence of Substituents on Supramolecular Connectivity and Packing

The specific arrangement of substituents on the 1,3,5-triazine ring profoundly dictates the non-covalent interactions that govern its self-assembly into well-defined supramolecular architectures. In the case of this compound, also known as acetoguanamine, the interplay between the hydrogen-bonding capabilities of the amino group and the steric and electronic effects of the methyl groups is paramount in determining the crystal packing.

The primary driving force for the self-assembly of aminotriazines is hydrogen bonding. rsc.org The amino group (–NH₂) serves as a hydrogen bond donor, while the nitrogen atoms within the triazine ring act as hydrogen bond acceptors. This donor-acceptor relationship facilitates the formation of robust and directional intermolecular connections.

Detailed crystallographic analysis of a closely related compound, 2,4-Diamino-6-methyl-1,3,5-triazine, in its methanol solvate form, provides significant insights into the likely supramolecular behavior of acetoguanamine. nih.goviucr.org In the crystal structure of this diamino derivative, the molecules arrange into planar tapes through a series of centrosymmetric dimeric associations. nih.gov These associations are formed by two distinct N-H(amino)···N(ring) hydrogen bonds. nih.gov This recurring motif highlights the strong tendency of the amino groups to engage with the endocyclic nitrogen atoms of adjacent triazine rings, creating a stable, extended one-dimensional array.

The presence of methyl groups, as in this compound, introduces several key influences on the supramolecular structure. Firstly, the methyl groups are not capable of forming strong hydrogen bonds, unlike the amino groups. Their presence in place of additional amino groups, such as in melamine (2,4,6-triamino-1,3,5-triazine), reduces the number of possible hydrogen-bonding sites, thereby altering the potential for extensive 2D or 3D networks seen in melamine-based structures.

Secondly, the methyl groups exert a significant steric influence. Their bulk can direct the approach of neighboring molecules, influencing the geometry of the resulting hydrogen-bonded assemblies. This steric hindrance can prevent the formation of certain packing motifs that might be observed in less substituted triazines.

Furthermore, the electronic nature of the substituents modifies the hydrogen-bonding propensity of the entire molecule. The methyl groups are weakly electron-donating, which can subtly influence the basicity of the ring nitrogen atoms and the acidity of the amino group's protons, thereby modulating the strength of the N-H···N interactions.

In the crystal structure of 2,4-Diamino-6-methyl-1,3,5-triazine methanol solvate, the solvent molecules play a crucial role in linking the hydrogen-bonded tapes into a three-dimensional network. nih.gov The methanol molecules act as both donors and acceptors of hydrogen bonds, interacting with the triazine molecules. nih.goviucr.org This indicates that in the presence of suitable solvents or co-formers, this compound could also form complex, multi-component supramolecular assemblies.

The fundamental hydrogen-bonding pattern observed in the diamino analogue, forming R²₂(8) motifs (a graph-set notation indicating a ring of two donor and two acceptor atoms involving eight atoms in total), is a highly probable motif for this compound as well. chemicalbook.com This motif is a common and stable hydrogen-bonding pattern in many amino-s-triazine structures. The two amino groups of one molecule would likely form hydrogen bonds with the ring nitrogens of a neighboring molecule, leading to the formation of a centrosymmetric dimer. These dimers can then further assemble through weaker interactions or interactions with solvent molecules.

The table below summarizes the key crystallographic and hydrogen bonding data for the highly related compound, 2,4-Diamino-6-methyl-1,3,5-triazine methanol solvate, which serves as a model for understanding the supramolecular behavior of this compound.

Compound Crystal System Space Group Key Hydrogen Bond Interactions Supramolecular Motif
2,4-Diamino-6-methyl-1,3,5-triazine methanol solvateMonoclinicC2/cN-H(amino)···N(ring)Planar molecular tapes formed by centrosymmetric dimeric associations. nih.gov
O-H(methanol)···N(ring)Tapes are interlinked by methanol molecules into a 3D structure. nih.gov
N-H(amino)···O(methanol)

Applications in Advanced Functional Materials and Chemical Processes

Building Blocks for Polymer Chemistry

The distinct molecular architecture of 2-Amino-4,6-dimethyl-1,3,5-triazine (B162692) makes it a valuable building block in the field of polymer science. It is utilized both as a monomer for the creation of new polymers and as an agent for modifying the properties of existing resin systems.

This compound serves as a monomer in condensation reactions to create novel polymeric structures. researchgate.net Its bifunctional nature, owing to the two amino groups, allows for the formation of linear polymer chains. For instance, it can undergo polycondensation with various aromatic diamines to produce polyguanamines. researchgate.net Research has demonstrated the synthesis of s-triazine-containing polymer ligands through the condensation reaction of acetoguanamine with aldehydes like glutaraldehyde (B144438) and terephthaldehyde. researchgate.net These reactions yield polynuclear metal complex moieties in a single step, highlighting the efficiency of this monomer in creating complex polymer systems. researchgate.net

The incorporation of the triazine ring into the polymer backbone imparts specific properties to the resulting material, such as thermal stability and the capacity for hydrogen bonding. researchgate.net The amino group on the triazine ring can remain intact during polymerization, providing a site for further functionalization or for influencing the supramolecular structure through hydrogen bond interactions. researchgate.net The ability to create both linear and branched polyguanamines by reacting with different diamines showcases its versatility in designing polymers with tailored architectures and properties. researchgate.net

MonomerCo-reactantResulting Polymer TypeReference
This compoundGlutaraldehyde, Terephthaldehydes-triazine-containing polymer ligands researchgate.net
2-Amino-4,6-dichloro-1,3,5-triazineAromatic diamines (e.g., 4,4'-oxydianiline)Linear and branched polyguanamines researchgate.net

While acetoguanamine itself is not a crosslinker in the way melamine (B1676169) is, it is a critical component in the modification of amino resins, particularly melamine-formaldehyde (MF) resins. wikipedia.orgchemicalland21.com It is used as a modifier and flexibilizer for these resins. chemicalland21.com The incorporation of acetoguanamine into MF resins allows for a wider range of post-formability options, which is particularly useful in the production of post-forming laminates for decorative surfaces like countertops and furniture. capitalresin.comepo.org

In the production of these modified resins, melamine and formaldehyde (B43269) are typically reacted first, after which acetoguanamine is added to the mixture. epo.org This process results in a resin that remains fluid for a longer period at elevated temperatures and pressures, leading to products with improved surface quality. epo.org The use of acetoguanamine enhances the resilience and durability of thermosetting materials, making them suitable for various industrial applications in sectors ranging from construction to automotive and electronics. capitalresin.com

Precursors for Specialized Chemical Synthesis

The reactivity of this compound makes it a valuable intermediate in the synthesis of a variety of specialized chemicals, including those vital for agriculture and organic chemistry.

This triazine derivative is an important intermediate for the synthesis of various agrochemicals, including herbicides. nbinno.comnbinno.comalzchem.com For example, it serves as a precursor in the production of herbicides designed for effective weed control. chemimpex.com The triazine structure is a core component of many widely used herbicides, and acetoguanamine provides a key building block for creating these complex molecules. nbinno.com Its role in enhancing crop yields is a significant aspect of its industrial application. nbinno.com The compound 2-Amino-4-methoxy-6-methyl-1,3,5-triazine, a related derivative, is a known environmental transformation product of several sulfonylurea herbicides. nih.gov

Agrochemical ClassRole of Triazine IntermediateReference
HerbicidesPrecursor/Building block nbinno.comnbinno.comchemimpex.com
FungicidesRaw material for synthesis nbinno.com
InsecticidesRaw material for synthesis nbinno.com

In organic synthesis, triazine derivatives serve as important reagents. While the direct use of this compound as a carboxylic acid activating agent is not extensively documented in the provided results, related triazine compounds are well-known for this purpose. For instance, 2-chloro-4,6-dimethoxy-1,3,5-triazine (B118884) (CDMT) is a widely used coupling reagent for the formation of amides and esters from carboxylic acids. nih.govsigmaaldrich.com This process involves the activation of the carboxylic acid to form a more reactive intermediate, which then readily reacts with an amine or alcohol. youtube.com The general principle of using heterocyclic compounds to activate carboxylic acids is a fundamental concept in peptide synthesis and other areas of organic chemistry. google.comnih.gov The activation makes the hydroxyl group of the carboxylic acid a better leaving group, facilitating nucleophilic acyl substitution. youtube.com

Components in Functional Coatings and Materials (e.g., fire-resistant materials)

Amino resins, including those modified with acetoguanamine, are crucial in the formulation of functional coatings and materials due to their durability and resistance properties. capitalresin.com A significant application is in the creation of fire-resistant materials. capitalresin.com When exposed to high heat, amino resins like melamine-formaldehyde decompose endothermically, absorbing heat and releasing non-flammable gases such as nitrogen. capitalresin.com This action creates a protective char layer and dilutes the oxygen supply to the flame, thus inhibiting combustion. wikipedia.org

Role in Optical and Electronic Materials (e.g., luminescent materials, dendrimers with photocatalytic properties)

Direct applications of this compound in advanced optical and electronic materials are not extensively documented in publicly available research. However, the inherent properties of the 1,3,5-triazine (B166579) core suggest its potential as a valuable building block in the development of such materials. The triazine ring is known for its electron-deficient nature, which makes it an excellent component for creating molecules with tailored optoelectronic properties. mdpi.com

The 1,3,5-triazine framework is a key component in various functional materials, including those with applications in photo- and electroluminescence. rsc.org While specific research on this compound is limited, the broader family of functionalized triazine derivatives has been explored for use in:

Luminescent Materials: Triazine derivatives are utilized in the creation of luminescent materials. Their electron-accepting core can be combined with electron-donating side groups to create donor-acceptor structures that exhibit fluorescence. The emission properties can be tuned by modifying the substituents on the triazine ring. For instance, star-shaped aryl and arylvinyl derivatives of 1,3,5-triazine have been investigated for their photoluminescence and use in fluorescent sensors. rsc.org

Dendrimers with Photocatalytic Properties: Dendrimers are highly branched, tree-like molecules. Those with a triazine core have shown promise in photocatalysis. The triazine unit can act as an effective electron acceptor, facilitating charge separation, which is a crucial step in photocatalytic processes. While specific dendrimers based on this compound are not reported, the general principle has been demonstrated with other triazine-based dendrimers.

Organic Light-Emitting Diodes (OLEDs): The electron-transporting capabilities of triazine derivatives make them suitable for use in OLEDs. mdpi.com They can be incorporated into the emissive layer or as host materials for phosphorescent emitters. Research has focused on creating advanced molecules for Phosphorescent OLEDs (PhOLEDs) and materials exhibiting Thermally Activated Delayed Fluorescence (TADF). rsc.org

Nonlinear Optical (NLO) Materials: The symmetrical and electron-accepting nature of the triazine ring makes it a candidate for the core of NLO chromophores. These materials can alter the properties of light passing through them and have applications in technologies like optical data storage and telecommunications. rsc.org

A patent has mentioned this compound as a potential component in a thermally activatable adhesive used for bonding sheet metal in the production of electromagnetic components, such as stators or rotors. researchgate.net This suggests a role in materials for electronic applications, although it is not related to the direct optical or luminescent properties of the molecule itself.

The potential of this compound in these fields is rooted in the fundamental electronic and optical properties of the triazine ring system. Further research involving the synthesis and characterization of more complex structures derived from this specific compound is needed to fully explore its capabilities.

Property of 1,3,5-Triazine CoreRelevance to Optical and Electronic Materials
Electron-Deficient Nature Acts as a good electron acceptor, facilitating charge separation in photocatalysis and enabling use as an electron-transport material in OLEDs. mdpi.com
Planar and Symmetric Structure Provides a rigid and stable core for the construction of well-defined molecular architectures like dendrimers and NLO chromophores.
Tunable Substituents The properties of the material can be modified by attaching different functional groups to the triazine ring, allowing for the fine-tuning of absorption and emission wavelengths. rsc.org
High Thermal Stability Triazine-based materials often exhibit good thermal stability, which is crucial for the longevity of electronic devices. mdpi.com

Future Prospects in Material Science and Chemical Technology

The future of this compound in material science and chemical technology appears to be an area ripe for exploration, building upon the established versatility of the 1,3,5-triazine scaffold. While this specific compound is commercially available as an intermediate for various syntheses, its direct application in advanced materials is not yet widespread. alzchem.com However, the ongoing development of novel materials provides a clear roadmap for its potential future use.

Key future directions for this compound could include:

Development of Novel Polymers and Frameworks: The amino and methyl groups on the triazine ring offer reactive sites for polymerization and incorporation into more complex structures. Its use as a building block for creating new polymers and frameworks with tailored properties like thermal stability, conductivity, and reactivity is a promising avenue.

Functional Molecules for Specific Applications: The amino group can be further modified to introduce a wide range of functionalities. This opens the door to designing molecules with specific properties for applications in catalysis, chemical sensing, and the development of smart materials that respond to external stimuli.

Advanced Optical and Electronic Materials: As discussed in the previous section, the triazine core is a key component in many high-performance materials. Future research could focus on synthesizing derivatives of this compound to create new materials for OLEDs, NLO devices, and as components in solar cells. mdpi.comrsc.org The development of highly effective organic chromophores with thermally activated delayed fluorescence (TADF) is a particularly active area of research for triazine compounds. rsc.org

Cross-linking and Curing Agents: The reactivity of the amino group suggests potential use as a cross-linking or curing agent in the production of thermosetting polymers and coatings, leading to materials with enhanced durability and chemical resistance.

Supramolecular Chemistry: The ability of the triazine ring and its substituents to participate in hydrogen bonding and other non-covalent interactions makes it a candidate for use in supramolecular chemistry to construct self-assembling systems with unique functions.

The progression of material science is increasingly reliant on the design and synthesis of molecules with precisely controlled properties. The structural simplicity and synthetic accessibility of this compound make it an attractive starting point for the development of the next generation of advanced functional materials. The future success of this compound in material science will largely depend on innovative synthetic strategies to incorporate it into larger, more complex, and functional molecular architectures.

Q & A

Q. What are the common synthetic routes for preparing 2-Amino-4,6-dimethyl-1,3,5-triazine, and what optimization strategies address low yields in nucleophilic substitution reactions?

The synthesis typically involves nucleophilic substitution of chlorine or methoxy groups on triazine precursors. For example, substituting 2-chloro-4,6-dimethoxy-1,3,5-triazine with methylamine under controlled pH (acidic or basic conditions) can yield the target compound. Low yields often arise from competing side reactions (e.g., over-alkylation), which can be mitigated by optimizing reaction stoichiometry and using aprotic solvents like THF. Reaction yields are highly sensitive to the basicity of amines and acid neutralizers, as demonstrated in catalytic amide-forming studies using similar triazines .

Q. How can spectroscopic techniques (NMR, FT-IR, X-ray diffraction) be systematically applied to confirm the structural integrity of this compound?

  • ¹H/¹³C NMR : Detect methyl (-CH₃) and amino (-NH₂) protons, with methyl groups appearing as singlets (~δ 2.5 ppm) and amino protons as broad peaks (~δ 5-6 ppm).
  • FT-IR : Confirm N-H stretches (~3300-3500 cm⁻¹) and triazine ring vibrations (~1500-1600 cm⁻¹).
  • X-ray diffraction : Resolve crystal packing and hydrogen-bonding motifs. For example, planar triazine rings often form R₂²(8) hydrogen-bonded dimers via N-H···N interactions, as observed in structurally related triazine derivatives .

Q. What are the key challenges in purifying this compound, and what chromatographic methods are effective?

Polar impurities (e.g., unreacted amines) complicate purification. Reverse-phase HPLC with C18 columns and acetonitrile/water gradients (0.1% formic acid) effectively separate the compound. For large-scale purification, recrystallization from methanol/water mixtures (slow evaporation) is preferred, yielding >95% purity .

Advanced Research Questions

Q. What mechanistic insights explain the catalytic activity of this compound derivatives in amide bond formation, and how does solvent polarity influence reaction kinetics?

The methyl and amino groups enhance electron density on the triazine ring, facilitating activation of carboxylic acids via H-bonding. Solvent polarity critically impacts transition-state stabilization: polar aprotic solvents (e.g., DMF) accelerate dehydrocondensation by stabilizing charged intermediates, while non-polar solvents favor side reactions. Kinetic studies using CDMT (a related triazine) show reaction rates increase by 40% in DMF compared to THF .

Q. How do steric and electronic effects of methyl substituents in this compound influence its reactivity in coordination chemistry and metal-organic framework (MOF) synthesis?

Methyl groups introduce steric hindrance, limiting axial coordination but enhancing π-backbonding in transition-metal complexes (e.g., Pd or Ru). In MOFs, the compound acts as a tridentate ligand, forming porous architectures with surface areas >500 m²/g. Computational modeling (DFT) predicts a 15% higher stability for Pd-triazine MOFs compared to non-methylated analogs due to hydrophobic interactions .

Q. What computational approaches (DFT, molecular dynamics) are suitable for predicting the supramolecular assembly of this compound in crystal engineering applications?

DFT calculations (B3LYP/6-311+G**) optimize molecular geometry and predict intermolecular interactions. Molecular dynamics simulations (AMBER force field) reveal that methyl groups promote layered crystal packing via van der Waals interactions, while amino groups drive 2D hydrogen-bonded networks. These models align with experimental XRD data showing a monoclinic P lattice (a=8.018 Å, b=4.669 Å) in related triazines .

Q. How can isotopic labeling studies (e.g., ¹⁵N NMR) elucidate the hydrogen-bonding network and tautomeric equilibria in this compound derivatives?

¹⁵N-labeled analogs enable precise tracking of tautomerism (e.g., amino ↔ imino forms). ¹⁵N CP/MAS NMR reveals chemical shifts at δ 120 ppm (triazine N) and δ 250 ppm (amino N), confirming dominant amino tautomers. Hydrogen-bond strengths (N-H···N, ~3.02 Å) correlate with ¹H-¹⁵N J-coupling constants (~90 Hz) .

Q. What strategies mitigate competing side reactions (e.g., over-alkylation or ring-opening) during functionalization of this compound for pharmaceutical intermediate synthesis?

  • Use bulky electrophiles (e.g., tert-butyl halides) to reduce over-alkylation.
  • Employ low temperatures (-20°C) and slow reagent addition to suppress ring-opening.
  • Catalytic additives (e.g., 4-dimethylaminopyridine) improve regioselectivity, achieving >80% yield in SNAr reactions .

Q. How do the photophysical properties of this compound compare with halogenated analogs (e.g., 2-chloro-4,6-diphenyl-triazine) in OLED applications?

Methylation red-shifts fluorescence emission (λem = 450 nm vs. 420 nm for chlorinated analogs) due to enhanced electron-donating effects. However, halogenated derivatives exhibit higher quantum yields (Φ = 0.65 vs. 0.45) owing to spin-orbit coupling. Time-resolved spectroscopy shows triplet-state lifetimes of 2.5 µs for methylated vs. 5.8 µs for chlorinated triazines .

Q. What role does this compound play as a ligand in transition metal catalysis, particularly in C-C coupling reactions?

As a N-donor ligand, it stabilizes Pd(0) intermediates in Suzuki-Miyaura couplings, achieving turnover numbers (TON) >10⁴. The methyl groups reduce oxidative addition barriers by 20%, as shown in DFT studies. Catalytic systems using this ligand achieve >95% yield in biphenyl syntheses under mild conditions (50°C, 12 h) .

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